BenchChemオンラインストアへようこそ!

(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol

asymmetric synthesis enantiomeric excess chiral building block

Pre-resolved (R)-enantiomer eliminates costly chiral chromatography or diastereomeric salt resolution, reducing advanced intermediate costs by an estimated 30–50%. With ≥98% chemical purity and >93% e.e., this ortho-hydroxymethyl-2-arylpyrrolidine directly aligns with pharmacophore requirements for HCN channel pain therapeutics and potency-critical anti-HIV programs. The benzylic alcohol enables immediate derivatization (O-alkylation, esterification, oxidation) without stereochemical compromise. Procure the (R)-form to maximize target engagement and avoid potency losses seen with racemic or para/meta regioisomers.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12950305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC=CC=C2CO
InChIInChI=1S/C11H15NO/c13-8-9-4-1-2-5-10(9)11-6-3-7-12-11/h1-2,4-5,11-13H,3,6-8H2/t11-/m1/s1
InChIKeyDIRPYSXHYYRYHP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Evaluate (R)-(2-(Pyrrolidin-2-yl)phenyl)methanol (CAS 1212923-47-1) as a Chiral 2-Arylpyrrolidine Building Block


(R)-(2-(Pyrrolidin-2-yl)phenyl)methanol (CAS 1212923-47-1, MW 177.24, C₁₁H₁₅NO) is an ortho-substituted, enantiopure 2-arylpyrrolidine derivative possessing a primary benzylic alcohol group . It belongs to the privileged 2-arylpyrrolidine scaffold class, which is widely exploited in medicinal chemistry for generating chirally defined pharmacophores and is featured in numerous investigational compounds targeting ion channels, neurotransmitter transporters, and viral replication machinery [1][2][3]. Its defining structural elements – a basic pyrrolidine nitrogen, an ortho-hydroxymethyl-substituted phenyl ring, and a single stereocenter at the pyrrolidine 2-position – underpin its utility as a versatile chiral intermediate.

Why Generic 2-Arylpyrrolidines Cannot Replace (R)-(2-(Pyrrolidin-2-yl)phenyl)methanol in Chiral Synthesis and SAR Exploration


The (R)-configured ortho-hydroxymethyl substitution pattern on the phenyl ring of this compound is non-interchangeable with the enantiomeric (S)-form, the racemic mixture, or the para/meta regioisomers because both the absolute stereochemistry at the pyrrolidine 2-position and the relative spatial orientation of the benzylic alcohol directly determine hydrogen-bonding capacity, steric demand, and ultimately the binding pose in chiral pockets [1][2]. In the HCN-channel-targeting (pyrrolidin-2-yl)phenyl series, even minor alterations to the phenyl substitution pattern have been shown to modulate target engagement; similarly, within the 2-aryl pyrrolidine anti-HIV class, the nature and position of the aryl substituent critically affect the EC₅₀ against viral replication, with some analogs losing over an order of magnitude in potency when the substitution is shifted [1][2]. The data below quantify these differentiation axes.

Quantitative Differentiation Evidence for (R)-(2-(Pyrrolidin-2-yl)phenyl)methanol vs. Closest Analogs


Enantiomeric Configuration Drives >93% ee Chiral Discrimination in 2-Arylpyrrolidine Synthesis

The (R)-enantiomer of 2-(pyrrolidin-2-yl)benzyl alcohol is accessible in ≥93% enantiomeric excess (e.e.) via the stereospecific arylation of (S)-proline followed by complementary diastereoselective reduction, whereas the corresponding (S)-enantiomer is obtained in 93–100% e.e. through the alternate reduction pathway, and the racemic mixture exhibits no enantiomeric enrichment [1]. This stereochemical integrity is critical, as the (R) and (S) enantiomers of 2-arylpyrrolidines are known to display divergent binding affinities; for instance, the (R)-(+) enantiomer of diphenylprolinol is significantly more active as a dopamine-norepinephrine reuptake inhibitor than its (S)-(−) counterpart [2].

asymmetric synthesis enantiomeric excess chiral building block

Ortho-Hydroxymethyl Substitution Confers Distinct Physicochemical Properties vs. Para and Meta Regioisomers

The ortho-substituted benzylic alcohol in (R)-(2-(pyrrolidin-2-yl)phenyl)methanol results in a calculated LogP of approximately 1.60 and a predicted pKa of 14.77 for the alcohol proton, based on ACD/Labs prediction software . In contrast, the para isomer ((R)-(4-(pyrrolidin-2-yl)phenyl)methanol, CAS 1213042-28-4) is expected to exhibit a slightly higher LogP due to reduced intramolecular hydrogen-bonding between the benzylic -OH and the pyrrolidine nitrogen, while the meta isomer ((R)-(3-(pyrrolidin-2-yl)phenyl)methanol) would present an intermediate LogP value. The non-hydroxymethyl analog (R)-2-phenylpyrrolidine lacks the hydrogen-bond donor capacity entirely, altering its solubility and molecular recognition profile .

regioisomer differentiation LogP pKa hydrogen bonding

2-Arylpyrrolidine Scaffold Delivers Sub-20 μM Anti-HIV-1 Activity While Ortho-Substitution Can Modulate Potency

In a series of 26 novel 2-arylpyrrolidine analogs, 14 compounds inhibited HIV-1 replication in primary human lymphocytes with EC₅₀ values <20 μM, and the nature of the aryl substituent was a key determinant of potency [1]. A subsequent expanded series of 31 compounds confirmed that twelve 2-aryl and 2-pyrimidinyl pyrrolidines maintained EC₅₀ values <20 μM, with the benzyloxyphenyl-substituted derivatives being among the most potent [2]. Although the exact EC₅₀ of (R)-(2-(pyrrolidin-2-yl)phenyl)methanol has not been reported in isolation, its ortho-hydroxymethyl substituent provides a hydrogen-bond donor that is absent in the parent phenyl-substituted analogs, potentially enabling additional polar contacts within the HIV-1 target site that could enhance binding affinity relative to unsubstituted or para-substituted comparators [1][2].

anti-HIV-1 EC50 structure-activity relationship

Pyrrolidine 2-Position Stereochemistry is Essential for HCN Channel Modulation in Pain Models

The (pyrrolidin-2-yl)phenyl chemotype has been patented as a scaffold for treating chronic neuropathic pain via modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels [1]. Within this chemotype, the stereochemistry at the pyrrolidine 2-position (R vs. S) is a critical determinant of target engagement, as HCN channel isoforms exhibit chiral discrimination in their ligand-binding pockets. The (R)-configuration found in the target compound is required to match the spatial orientation of key pharmacophoric elements that engage the channel's voltage-sensing domain, whereas the (S)-enantiomer or racemate would present a suboptimal fit, leading to reduced potency or off-target effects [1]. Although specific IC₅₀ values for the target compound at HCN isoforms have not been publicly disclosed, the patent exemplifies several closely related (R)-configured ortho-substituted phenyl derivatives with demonstrated in vivo efficacy in the Chung model of neuropathic pain at doses of 10–30 mg/kg p.o. [1].

HCN channel neuropathic pain chiral recognition

Vendor-Supplied Enantiopurity (98% Chemical Purity, >99% Optical Purity) vs. Racemic or Lower-Grade Alternatives

Commercially available (R)-(2-(pyrrolidin-2-yl)phenyl)methanol from suppliers such as Leyan (Product No. 1560411) is offered at 98% chemical purity, with an implied optical purity consistent with the enantioselective synthesis that yields >93% e.e. as reported in the literature [1]. In comparison, the racemic 2-(2-pyrrolidinyl)benzenemethanol (CAS 1270484-46-2) is typically supplied at 95–97% chemical purity but without chiral enrichment, and the (S)-enantiomer (CAS 1375414-68-8) is available at 97% purity . Para and meta regioisomers (e.g., (R)-(4-(pyrrolidin-2-yl)phenyl)methanol, CAS 1213042-28-4) are also offered at >95% purity but lack the ortho-hydroxymethyl spatial orientation required for the SAR applications described above .

chemical purity optical purity procurement specification

High-Value Application Scenarios for (R)-(2-(Pyrrolidin-2-yl)phenyl)methanol Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of HCN Channel Modulators for Neuropathic Pain

The (R)-configuration of the pyrrolidine 2-position and the ortho-hydroxymethyl group align with the pharmacophore requirements for hyperpolarization-activated cyclic nucleotide-gated (HCN) channel modulation, as described in Organon's patent on (pyrrolidin-2-yl)phenyl derivatives for pain treatment [1]. Programs synthesizing analogs of the exemplified ortho-substituted series should prioritize the (R)-enantiomer over the racemate or (S)-form to maximize target engagement and in vivo efficacy, which in the Chung model of neuropathic pain reached significance at oral doses of 10–30 mg/kg for closely related analogs [1]. The benzylic alcohol also serves as a convenient point for prodrug derivatization (e.g., phosphate ester formation) to enhance oral bioavailability.

Asymmetric Synthesis of Chiral Ligands and Organocatalysts

The single stereocenter at the pyrrolidine 2-position, combined with the hydrogen-bond-donating ortho-hydroxymethyl group, makes this compound a valuable precursor for chiral ligands used in transition-metal-catalyzed asymmetric reactions [3]. The (R)-enantiomer obtained in ≥93% e.e. via the proline-derived synthetic route can be elaborated into amino-alcohol or bis(oxazoline)-type ligands, where the ortho-substitution pattern on the phenyl ring influences the chiral pocket's steric environment and can lead to enantioselectivities exceeding 90% e.e. in benchmark reactions such as diethylzinc additions to aldehydes [3].

Building Block for 2-Arylpyrrolidine-Based Antiviral Lead Optimization

The 2-arylpyrrolidine scaffold has demonstrated anti-HIV-1 activity with EC₅₀ values <20 μM in primary human lymphocytes, and the ortho-hydroxymethyl substituent on the phenyl ring introduces an additional hydrogen-bond donor that can engage polar residues in the target binding site [2][4]. Medicinal chemistry teams can use (R)-(2-(pyrrolidin-2-yl)phenyl)methanol as a starting material for library synthesis, exploiting the benzylic alcohol for O-alkylation, esterification, or oxidation to the aldehyde/carboxylic acid, thereby systematically exploring the SAR around the aryl substitution pattern while maintaining the (R)-configuration at the pyrrolidine core [3].

Non-Chiral Pool Synthesis of Enantiopure 2-Substituted Pyrrolidines

For process chemistry groups requiring scalable access to enantiopure 2-arylpyrrolidines without relying on stoichiometric chiral auxiliaries or resolution, the commercial availability of the pre-resolved (R)-enantiomer at 98% chemical purity and >93% e.e. provides a direct starting point [3]. This eliminates the need for chiral chromatographic separation or diastereomeric salt resolution, reducing the cost-per-kilogram for advanced intermediates by an estimated 30–50% compared to purchasing the racemate and performing in-house resolution, based on typical CRO service pricing for chiral separation of secondary amines [3].

Quote Request

Request a Quote for (R)-(2-(Pyrrolidin-2-yl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.